2-(3-Amino-phenyl)-oxazole-4-carbaldehyde
Description
Overview of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis
Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. slideshare.netwikipedia.org This structural motif is a cornerstone in modern organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. numberanalytics.comaip.org The reactivity of the oxazole ring, including its susceptibility to electrophilic and nucleophilic attack, allows for diverse chemical transformations. numberanalytics.com Synthetic methodologies such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction provide accessible routes to a variety of substituted oxazoles. nih.govcutm.ac.inslideshare.net These compounds are not only of academic interest but also have practical applications in various industries. aip.org
The Foundational Importance of the Oxazole Ring System in Chemical Research
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comnih.gov Its presence is noted in numerous natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. numberanalytics.comresearchgate.net The ability of the oxazole nucleus to interact with various enzymes and receptors through non-covalent interactions makes it a valuable component in drug design. nih.govresearchgate.net In materials science, oxazole-based compounds are explored for their potential in developing organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The structural rigidity and electronic properties of the oxazole ring contribute to the desirable photophysical characteristics of these materials.
Strategic Significance of 2-(3-Amino-phenyl)-oxazole-4-carbaldehyde as a Multifunctional Building Block
The compound this compound is a prime example of a multifunctional building block in organic synthesis. Its molecular architecture features several reactive sites: the amino group on the phenyl ring, the carbaldehyde (aldehyde) group attached to the oxazole core, and the oxazole ring itself. This trifecta of functional groups offers a platform for a multitude of chemical modifications.
The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents. The aldehyde group is a versatile handle for transformations including oxidation, reduction, and condensation reactions to form imines, oximes, and hydrazones. Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. This versatility makes this compound a valuable intermediate for the synthesis of complex molecular libraries for drug discovery and materials science research. rsc.org
Current Research Landscape and Future Directions for this compound
Current research involving this compound and structurally related compounds focuses on leveraging its multifunctional nature. For instance, similar structures like 2-phenyl-oxazole-4-carbaldehyde are utilized in the synthesis of fluorescent probes for biological imaging and as intermediates in the development of new pharmaceutical agents. chemimpex.com The amino and aldehyde functionalities on the 2-phenyl-oxazole scaffold allow for the construction of diverse derivatives with potential applications in medicinal chemistry and materials science. chemimpex.com
Future research is likely to expand on these themes. The development of novel synthetic methodologies that utilize this compound as a starting material for the efficient construction of complex heterocyclic systems is a promising avenue. There is also significant potential in exploring the coordination chemistry of this molecule with various metal ions, which could lead to new catalysts or functional materials. The continued investigation into the biological activities of derivatives synthesized from this building block may uncover new therapeutic agents.
Data Table
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Key Functional Groups | Amino (-NH₂), Aldehyde (-CHO), Oxazole Ring |
| Potential Reaction Types | Acylation, Alkylation, Diazotization, Oxidation, Reduction, Condensation, Wittig, Aldol |
| Fields of Application | Medicinal Chemistry, Materials Science, Organic Synthesis |
Structure
3D Structure
Properties
CAS No. |
885274-76-0 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(3-aminophenyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H,11H2 |
InChI Key |
XSNSNPCJQOLUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CO2)C=O |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 2 3 Amino Phenyl Oxazole 4 Carbaldehyde
Reactivity of the Oxazole (B20620) Ring System
The reactivity of the oxazole ring in 2-(3-Amino-phenyl)-oxazole-4-carbaldehyde is significantly influenced by its substituents. The aminophenyl group at the C2 position is electron-donating, while the carbaldehyde group at the C4 position is electron-withdrawing. This push-pull electronic arrangement dictates the regioselectivity and feasibility of various transformations.
Electrophilic Substitution Patterns on the Oxazole Nucleus
Within the oxazole nucleus itself, the order of reactivity for electrophilic substitution is typically C4 > C5 > C2. pharmaguideline.com In this specific molecule, the C4 position is already substituted. Therefore, any electrophilic attack on the oxazole ring would be directed to the C5 position. The presence of the electron-donating aminophenyl group at C2 would further activate the C5 position towards electrophiles. However, the electron-withdrawing nature of the 4-carbaldehyde group deactivates the ring, making electrophilic substitution at C5 less favorable than on the electron-rich aminophenyl ring. Reactions such as nitration or halogenation would likely occur on the phenyl ring, directed by the amino group.
Table 1: Predicted Regioselectivity of Electrophilic Substitution
| Reactant | Predicted Major Product |
|---|---|
| HNO₃/H₂SO₄ | Nitration on the aminophenyl ring |
| Br₂/FeBr₃ | Bromination on the aminophenyl ring |
Nucleophilic Substitution Characteristics of the Oxazole Ring
Nucleophilic substitution on an unsubstituted oxazole ring is generally uncommon. thepharmajournal.com When it does occur, it is favored at the C2 position, especially if a good leaving group is present. wikipedia.org In this compound, the C2 position is occupied by the aminophenyl group, which is not a good leaving group.
The presence of the electron-withdrawing 4-carbaldehyde group can facilitate nucleophilic attack at the C4 position, but this would typically lead to addition to the aldehyde rather than substitution on the ring. Nucleophilic attack on the oxazole ring itself often results in ring cleavage rather than substitution. pharmaguideline.com
Deprotonation and Metallation at Specific Positions
The acidity of protons on the oxazole ring follows the order C2 > C5 > C4. thepharmajournal.com For an oxazole with an unsubstituted C2 position, deprotonation at this site is relatively easy. pharmaguideline.com In the case of this compound, the C2 position is substituted. Therefore, the most acidic proton on the oxazole ring is at the C5 position.
Metallation, typically with strong organolithium bases, would be expected to occur at the C5 position. The resulting 5-lithio-oxazole can then be trapped with various electrophiles, allowing for further functionalization at this site. The protons on the aminophenyl ring are also susceptible to deprotonation, potentially competing with metallation at C5.
Cycloaddition Reactions with Oxazoles as Dienes (e.g., Diels-Alder)
Oxazoles can participate as dienes in Diels-Alder reactions, a characteristic attributed to the furan-like oxygen atom at the 1-position. pharmaguideline.com These cycloaddition reactions are facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com The reaction proceeds with various dienophiles, such as alkenes and alkynes, to form intermediates that can subsequently rearrange to pyridines or furans. pharmaguideline.com
In this compound, the electron-donating aminophenyl group at C2 would promote its participation in Diels-Alder reactions. The electron-withdrawing 4-carbaldehyde group would act as an activating group on the diene system. The initial cycloadduct would likely be unstable and undergo further transformations.
Ring-Opening Reactions and Transformations to Other Heterocycles
The oxazole ring can undergo cleavage under various conditions, leading to the formation of other heterocyclic systems. For instance, in the presence of ammonia (B1221849) or formamide, oxazoles can be transformed into imidazoles via ring cleavage. pharmaguideline.com Acid- or base-catalyzed hydrolysis can also lead to ring-opening, affording acyclic precursors. For example, hydrolysis of oxazoles can yield α-acylamino ketones.
The specific conditions for the ring-opening of this compound and the nature of the resulting products would depend on the reagents and reaction conditions employed. For instance, treatment with hydrazine (B178648) could potentially lead to the formation of pyrazole (B372694) derivatives.
Transformations Involving the 4-Carbaldehyde Moiety
The 4-carbaldehyde group is a versatile functional group that can undergo a wide range of transformations. These reactions are generally well-established for aromatic aldehydes and are expected to proceed similarly for this compound.
Table 2: Common Transformations of the 4-Carbaldehyde Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | Alcohol |
| Reductive Amination | Amine, NaBH₃CN | Amine |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated compound |
| Henry Reaction | Nitroalkane, base | β-Nitroalcohol |
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-amino-phenyl)-oxazole-4-carboxylic acid, using standard oxidizing agents. Conversely, reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, [2-(3-amino-phenyl)-oxazol-4-yl]methanol.
The aldehyde is also a key substrate for forming new carbon-carbon and carbon-nitrogen bonds. For example, it can undergo reductive amination with primary or secondary amines to form new amine derivatives. Condensation reactions such as the Wittig, Knoevenagel, Henry, and aldol (B89426) reactions provide pathways to a diverse array of more complex molecules. The Vilsmeier-Haack reaction is a method to introduce a formyl group, which is already present in the title compound. researchgate.net
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid . This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid) to milder, more selective reagents. For substrates sensitive to harsh conditions, the Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene, is an effective method. The oxidation of a similar compound, 2-phenyloxazole-4-carbaldehyde, to its carboxylic acid derivative has been documented, demonstrating the feasibility of this reaction on the oxazole scaffold. researchgate.net
Table 1: Typical Reagents for Aldehyde Oxidation
| Reagent | Conditions | Selectivity |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong, can oxidize other functional groups |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | Strong, acidic, not suitable for acid-sensitive groups |
| Pinnick Oxidation (NaClO₂) | t-BuOH/H₂O, with scavenger | Mild, selective for aldehydes |
Reduction Reactions to Alcohol or Alkane Derivatives
The aldehyde can be reduced to either a primary alcohol, [2-(3-Amino-phenyl)-oxazol-4-yl]-methanol , or completely deoxygenated to a methyl group, forming 2-(3-Amino-phenyl)-4-methyl-oxazole .
For the reduction to the corresponding primary alcohol, mild hydride reagents such as sodium borohydride (NaBH₄) are highly effective and chemoselective, typically not affecting other reducible groups like esters or the aromatic nitro group that might be present in precursors. youtube.comyoutube.com The reaction is usually carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. youtube.com Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger reducing agent.
For the complete reduction of the aldehyde to an alkane (a methyl group), the Wolff-Kishner reduction is a common method. quimicaorganica.orgalfa-chemistry.comjk-sci.comwikipedia.org This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (N₂H₄), followed by heating in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. quimicaorganica.orgalfa-chemistry.com It is important to note that these strongly basic and high-temperature conditions may not be compatible with other functional groups in the molecule.
Table 2: Common Reduction Methods for Aldehydes
| Transformation | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Aldehyde to Alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp. | [2-(3-Amino-phenyl)-oxazol-4-yl]-methanol |
Condensation Reactions with Nitrogen and Carbon Nucleophiles (e.g., Oximation)
The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with various nitrogen nucleophiles. A prime example is oximation , the reaction with hydroxylamine (B1172632) (NH₂OH), which yields the corresponding This compound oxime . youtube.comorganic-chemistry.orgkhanacademy.org This reaction is typically performed in a protic solvent like ethanol and is often catalyzed by a mild acid. khanacademy.org The resulting oxime is a valuable intermediate for further transformations, such as the Beckmann rearrangement.
Similarly, condensation with other primary amines leads to the formation of imines (Schiff bases), and reaction with hydrazines produces hydrazones. These reactions are fundamental in extending the molecular framework and introducing new functionalities.
Table 3: Condensation Reaction Example
| Reactant | Nucleophile | Conditions | Product |
|---|
Derivatization via Grignard Reagents for Ketone Formation
The aldehyde functionality provides a route to ketone derivatives through a two-step sequence involving a Grignard reaction. Treatment of This compound with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol. masterorganicchemistry.com Subsequent oxidation of this alcohol, using an oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields the corresponding ketone, 1-[2-(3-Amino-phenyl)-oxazol-4-yl]-1-alkanone . The feasibility of such transformations is supported by studies on related oxazole systems where Grignard reagents react with oxazoline (B21484) carboxylates to form ketones. nih.gov
Table 4: Grignard Reaction and Subsequent Oxidation
| Step | Reagent(s) | Intermediate/Product |
|---|---|---|
| 1. Grignard Addition | 1. R-MgBr in THF/Et₂O2. H₃O⁺ workup | 1-[2-(3-Amino-phenyl)-oxazol-4-yl]-1-alkanol |
Reactivity and Derivatization of the 3-Aminophenyl Substituent
The 3-aminophenyl group provides a second major site for chemical modification, primarily through reactions involving the nucleophilic amino group.
Nucleophilic Reactivity of the Amino Group
The primary amino group attached to the phenyl ring behaves as a typical, albeit slightly deactivated, aniline (B41778). Its nucleophilicity allows it to participate in a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. The electronic effect of the oxazole ring substituent at the meta position has a modest influence on the basicity and nucleophilicity of this amino group.
Acylation and Alkylation Reactions of the Amino Functionality
The amino group can be readily acylated to form amides. This is a common strategy for protecting the amine or for introducing new functional moieties. The reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). For example, reaction with acetyl chloride would yield N-[3-(4-formyl-oxazol-2-yl)-phenyl]-acetamide .
Alkylation of the amino group is also possible using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for mono-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Table 5: Derivatization of the Amino Group
| Reaction | Reagent | Base/Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Amide |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the amino group (-NH₂) and the 2-(oxazole-4-carbaldehyde) group.
The amino group is a powerful activating group and is ortho, para-directing. This is due to its ability to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.orgmsu.edu Conversely, the 2-(oxazole-4-carbaldehyde) substituent is anticipated to be a deactivating group and a meta-director. This is because the aldehyde and the electron-deficient oxazole ring withdraw electron density from the phenyl ring, destabilizing the arenium ion intermediate at the ortho and para positions. masterorganicchemistry.com
The positions ortho and para to the amino group are C2, C4, and C6. The positions meta to the 2-(oxazole-4-carbaldehyde) group are C5 and the carbon of the amino-substituted position (C3). Therefore, incoming electrophiles will be directed to the positions that are activated by the amino group, specifically the C2, C4, and C6 positions.
Common electrophilic aromatic substitution reactions that could be performed on this scaffold include:
Halogenation: Introducing bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmsu.edu
Sulfonation: The addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products (Substitution on Phenyl Ring) |
| Bromination | Br₂, FeBr₃ | 2-(3-Amino-2-bromo-phenyl)-oxazole-4-carbaldehyde, 2-(3-Amino-4-bromo-phenyl)-oxazole-4-carbaldehyde, 2-(3-Amino-6-bromo-phenyl)-oxazole-4-carbaldehyde |
| Nitration | HNO₃, H₂SO₄ | 2-(3-Amino-2-nitro-phenyl)-oxazole-4-carbaldehyde, 2-(3-Amino-4-nitro-phenyl)-oxazole-4-carbaldehyde, 2-(3-Amino-6-nitro-phenyl)-oxazole-4-carbaldehyde |
| Sulfonation | H₂SO₄, SO₃ | 2-Amino-4-(2-(oxazole-4-carbaldehyde))benzenesulfonic acid, 4-Amino-2-(2-(oxazole-4-carbaldehyde))benzenesulfonic acid |
It is important to note that the inherent reactivity of the amino group could lead to side reactions, such as oxidation, under harsh reaction conditions (e.g., strong acids). Protection of the amino group, for instance by acetylation to form an amide, may be necessary to achieve the desired outcome. An amide is still an ortho, para-director but is less activating than a primary amine, offering more controlled reactions.
Cross-Coupling Reactions for Further Substituent Introduction on the Phenyl Ring
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium or other transition metal catalysts. youtube.comacs.orgyoutube.com For the this compound scaffold, these reactions provide a versatile strategy to introduce a wide array of substituents onto the phenyl ring, significantly expanding its structural diversity.
To participate in cross-coupling, the phenyl ring typically needs to be functionalized with a halide (or triflate), which can then react with an organometallic reagent. acs.org This can be achieved through the electrophilic halogenation reactions described previously. For instance, bromination of the phenyl ring would yield a bromo-substituted derivative, a common substrate for many cross-coupling reactions.
Alternatively, the amino group itself can be converted into a halide via a Sandmeyer reaction. This process involves the diazotization of the amino group with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) halide (e.g., CuBr, CuCl). This would place a halogen at the C3 position, opening up different avenues for functionalization.
Once a halogenated derivative is in hand, several types of cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comevitachem.com It is known for its tolerance of a wide variety of functional groups.
Stille Coupling: This involves the reaction of the aryl halide with an organotin compound (stannane) catalyzed by palladium. youtube.comyoutube.com
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine, allowing for the introduction of secondary or tertiary amine functionalities. youtube.comnih.gov
Sonogashira Coupling: This palladium-catalyzed reaction couples an aryl halide with a terminal alkyne to form an arylethyne. youtube.comyoutube.com
Table 2: Potential Cross-Coupling Reactions on a Halogenated Phenyl Ring
| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Alkenyl) |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C (Aryl-Alkenyl) |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |
Orthogonal Reactivity and Strategic Multi-Site Functionalization
The presence of three distinct reactive sites—the amino group, the aldehyde, and the activated C-H bonds on the phenyl ring—allows for orthogonal chemical strategies. Orthogonal protection and functionalization mean that one functional group can be reacted selectively without affecting the others, enabling the stepwise and controlled construction of complex molecules. nih.gov
A key strategy involves the use of protecting groups. nih.govsigmaaldrich.com For example:
Protecting the Aldehyde: The aldehyde is highly reactive towards nucleophiles and reducing agents. It can be selectively protected as an acetal (B89532) (e.g., by reacting with ethylene glycol) or a related group. researchgate.net This would allow for a wide range of reactions to be performed on the amino group or the phenyl ring, such as acylation of the amine or cross-coupling on a halogenated ring. The aldehyde can be deprotected later under acidic conditions.
Protecting the Amine: The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide (e.g., acetyl). This modification prevents its reaction as a nucleophile or base and modulates its directing effect in electrophilic aromatic substitution. researchgate.net With the amine protected, the aldehyde could be targeted for reactions like Wittig olefination or reductive amination.
This orthogonal approach enables a multi-site functionalization strategy. For instance, one could envision a sequence where:
The amino group is protected.
An electrophilic substitution reaction is performed on the phenyl ring.
The newly introduced functional group (e.g., a halide) is used in a cross-coupling reaction.
The amino protecting group is removed.
The now-free amino group is functionalized (e.g., via acylation).
The aldehyde is reacted (e.g., in a condensation reaction).
This level of control is crucial for building complex molecular architectures, such as those required for targeted drug development or advanced materials. unimi.itresearchgate.net The ability to selectively address each reactive site on the this compound scaffold underscores its potential as a versatile synthetic intermediate.
Role in Advanced Organic Synthesis and Materials Science
2-(3-Amino-phenyl)-oxazole-4-carbaldehyde as a Key Synthon in Complex Molecule Construction
The unique structural arrangement of this compound, featuring a nucleophilic amino group and an electrophilic aldehyde group at different positions of the phenyl and oxazole (B20620) rings respectively, makes it a highly valuable and versatile synthon in organic synthesis. This dual reactivity allows for a stepwise and controlled approach to the construction of complex molecular frameworks.
The aldehyde group can readily participate in a variety of classical C-C and C-N bond-forming reactions. These include, but are not limited to, Wittig reactions to form alkenes, aldol (B89426) condensations, and reductive aminations. The amino group, on the other hand, is amenable to acylation, alkylation, and diazotization reactions, opening up avenues for the introduction of a wide array of functional groups.
The strategic placement of these functional groups on a relatively rigid oxazole-phenyl backbone provides a predictable and stable platform for building larger, more intricate structures. This is particularly advantageous in the synthesis of natural product analogs and other biologically active molecules where precise spatial arrangement of functionalities is crucial for their activity. The oxazole core itself, being a bioisostere for amide and ester groups, is prevalent in many natural products and pharmaceuticals, further highlighting the importance of synthons like this compound.
Utilization in the Synthesis of Polyheterocyclic Systems
The presence of both an amino and a carbaldehyde group in this compound makes it an ideal precursor for the synthesis of complex polyheterocyclic systems through various condensation and cyclization reactions. These reactions can be directed to selectively involve either one or both functional groups, leading to a diverse range of fused and linked heterocyclic structures.
For instance, the amino group can react with α,β-unsaturated ketones or esters to form fused pyrimidine (B1678525) or pyridine (B92270) rings. Similarly, the aldehyde group can undergo condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, followed by intramolecular cyclization to yield fused pyridone or pyranone systems.
Multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, offer an efficient route to complex molecules from simple precursors. This compound is a prime candidate for such reactions. For example, in a Biginelli-type reaction, it can react with a β-ketoester and urea (B33335) or thiourea (B124793) to construct dihydropyrimidinone-fused oxazole derivatives. Similarly, a Hantzsch-type reaction could yield dihydropyridine (B1217469) rings fused to the oxazole system. These polyheterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
| Reaction Type | Reactants | Resulting Heterocyclic System |
| Friedländer Annulation | α-Methylene ketone | Fused quinoline (B57606) ring |
| Combes Quinoline Synthesis | β-Diketone | Fused quinoline ring |
| Skraup-Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone | Fused quinoline ring |
Integration into Supramolecular Architectures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has seen a surge in the design of complex and functional architectures. The distinct functionalities of this compound make it an excellent candidate for incorporation into such assemblies.
The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring, as well as the oxygen of the carbaldehyde group, can act as hydrogen bond acceptors. This allows for the formation of predictable and stable hydrogen-bonding networks, leading to the self-assembly of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks.
Furthermore, the aromatic phenyl and oxazole rings can participate in π-π stacking interactions, which are crucial in stabilizing supramolecular structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of highly ordered and complex architectures. The aldehyde group can also be used to form dynamic covalent bonds, such as imines, which can lead to the formation of reversible and responsive supramolecular polymers and gels. The principles of supramolecular self-assembly are often inspired by biological systems, where weak and reversible interactions govern the formation of complex and functional structures. nih.govsioc-journal.cnnih.gov
Exploration in Optoelectronic Applications and Luminescent Materials
Derivatives of 2-phenyl-oxazole are known for their luminescent properties and have been explored for various optoelectronic applications. researchgate.net The electronic properties of this compound, which features an electron-donating amino group and an electron-withdrawing carbaldehyde group conjugated through the oxazole and phenyl rings, suggest its potential as a building block for push-pull chromophores.
This intramolecular charge transfer (ICT) character is often associated with interesting photophysical properties, such as large Stokes shifts and solvent-dependent fluorescence. The amino group can enhance the fluorescence quantum yield, while the aldehyde group provides a handle for further functionalization to tune the electronic and optical properties. For instance, condensation of the aldehyde with various anilines can lead to Schiff bases with extended conjugation and potentially red-shifted emission.
The rigid and planar nature of the oxazole-phenyl core is beneficial for achieving high fluorescence quantum yields in the solid state by minimizing non-radiative decay pathways. This makes such compounds promising candidates for use as emitters in organic light-emitting diodes (OLEDs). The development of luminescent materials based on heterocyclic compounds is an active area of research, with applications ranging from bio-imaging to solid-state lighting. mdpi.commdpi.com
| Compound Type | Potential Application | Key Feature |
| Push-pull Chromophore | Non-linear optics, OLEDs | Intramolecular Charge Transfer |
| Schiff Base Derivatives | Fluorescent sensors, OLEDs | Extended π-conjugation |
| Metal Complexes | Phosphorescent emitters (OLEDs) | Spin-orbit coupling |
Q & A
Q. What are the best practices for functionalizing this compound while preserving its aromatic amine group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
